2,2,2-Trifluoroethyl 3-oxobutanoate
Description
2,2,2-Trifluoroethyl 3-oxobutanoate is a fluorinated ester characterized by a trifluoroethyl group (-CF₂CH₃) attached to the oxygen atom of a 3-oxobutanoate (β-keto ester) moiety. This compound combines the electron-withdrawing effects of fluorine atoms with the reactivity of the β-keto ester group, making it valuable in organic synthesis, particularly in fluorinated intermediate preparation for pharmaceuticals and agrochemicals.
Properties
CAS No. |
29816-98-6 |
|---|---|
Molecular Formula |
C6H7F3O3 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 3-oxobutanoate |
InChI |
InChI=1S/C6H7F3O3/c1-4(10)2-5(11)12-3-6(7,8)9/h2-3H2,1H3 |
InChI Key |
WYVJHLQPKOHCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2,2-trifluoroethyl 3-oxobutanoate with structurally related fluorinated β-keto esters, based on available evidence:
Key Observations:
Structural Differences: The trifluoroethyl group in the target compound contrasts with the trifluorophenyl and tetrafluoroalkyl groups in analogs. Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate has a higher fluorine density on the β-keto chain, which may enhance electron-withdrawing effects and acidity of the α-hydrogen .
Reactivity: β-Keto esters with trifluoroethyl groups are expected to exhibit enhanced stability toward hydrolysis compared to non-fluorinated esters due to fluorine’s inductive effects. The trifluorophenyl analog (CAS 1151240-88-8) is tailored for drug discovery, as aryl fluorides often improve metabolic stability and binding affinity in bioactive molecules .
Industrial methods for related fluorinated intermediates (e.g., HCFC-133a ammonolysis for trifluoroethylamine ) suggest feasible scalability.
Research Findings and Limitations
- Ethyl 3-Oxo-4-(2,4,5-Trifluorophenyl)Butanoate: This compound’s high hydrogen bond acceptor count (6) and lipophilicity (XLogP3 = 2.2) make it suitable for crossing biological membranes, aligning with its use in kinase inhibitor synthesis .
- Ethyl 2,4,4,4-Tetrafluoro-3-Oxobutanoate: Its tetrafluoro substitution likely increases electrophilicity at the carbonyl, favoring nucleophilic additions or cyclocondensations .
Gaps in Data:
- Direct experimental data (e.g., melting point, solubility, or spectroscopic details) for this compound is absent in the provided evidence.
- Comparative reactivity studies (e.g., hydrolysis rates or catalytic applications) between these analogs are needed.
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